molecular formula C12H13N3O2 B189762 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 5759-79-5

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B189762
CAS No.: 5759-79-5
M. Wt: 231.25 g/mol
InChI Key: SSUJDSOIUQWHRZ-UHFFFAOYSA-N
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Description

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methyluracil with benzylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(phenylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(methylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

6-(benzylamino)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUJDSOIUQWHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292423
Record name STK640482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5759-79-5
Record name NSC82445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK640482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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